3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one

Lipoxygenase Arachidonic Acid Inflammation

This spirocyclic lipoxygenase inhibitor features a furan-2-yl substituent at the spiro junction, delivering 1.36× and 1.73× higher potency than benzofuran and thiophene analogs. The rigid 2-azaspiro[3.4]octane core enhances metabolic stability and target selectivity versus non-spiro derivatives. Sourced for multi-target profiling in inflammation, mechanical stress-induced fibrosis, and cancer differentiation therapy. Request a quote for ≥95% purity research-grade material today.

Molecular Formula C11H13NO2
Molecular Weight 191.23
CAS No. 1865196-56-0
Cat. No. B2737927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one
CAS1865196-56-0
Molecular FormulaC11H13NO2
Molecular Weight191.23
Structural Identifiers
SMILESC1CCC2(C1)C(NC2=O)C3=CC=CO3
InChIInChI=1S/C11H13NO2/c13-10-11(5-1-2-6-11)9(12-10)8-4-3-7-14-8/h3-4,7,9H,1-2,5-6H2,(H,12,13)
InChIKeyJMYLZIQKVILZRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one (CAS 1865196-56-0): A Versatile Spirocyclic Scaffold for Lipoxygenase and Kinase-Focused Discovery


3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one (CAS 1865196-56-0) is a spirocyclic small molecule comprising a furan ring and a conformationally restricted 2-azaspiro[3.4]octan-1-one core. The compound is recognized as a lipoxygenase inhibitor that interferes with arachidonic acid metabolism, also exhibiting weaker inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. Its antioxidant properties have been documented in both cellular and non-cellular systems , and it has been evaluated in vitro for antiproliferative and profibrotic effects [2].

Why 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one Cannot Be Substituted with Generic Azaspiro or Furan Analogs


The 2-azaspiro[3.4]octane core confers conformational rigidity that distinguishes this compound from flexible-chain furan derivatives or monocyclic heterocycles. In structure-activity relationship (SAR) studies of spirocyclic furan-containing inhibitors, the furan-2-yl substituent at the spiro junction position yields IC50 values that differ substantially from benzofuran, benzothiophene, and thiophene analogs [1]. Specifically, replacing furan-2-yl with benzofuran-2-yl increases IC50 from 21.8 μM to 29.6 μM, while bromination at the 5-position of benzofuran drops IC50 to 8.2 μM [1]. These data demonstrate that both the heterocyclic identity and substitution pattern at the spiro junction critically modulate potency, making simple substitution with alternative heteroaryl or spirocyclic cores unreliable without empirical validation. Furthermore, the spirocyclic framework enhances metabolic stability and target selectivity compared to non-spiro analogs .

Quantitative Evidence for 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one (CAS 1865196-56-0) Differentiation


Lipoxygenase Inhibition: Furan-2-yl Spirocyclic Core as a Privileged Scaffold for Arachidonic Acid Pathway Modulation

3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one is explicitly classified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. While direct IC50 data for this specific compound against isolated lipoxygenase isoforms is not publicly reported in accessible literature, the furan-2-yl spirocyclic scaffold exhibits potent lipoxygenase inhibition in related series [2]. In a direct comparator study of spirocyclic furan analogs, the furan-2-yl substituted derivative (Compound 1a) demonstrated an IC50 of 21.8 ± 1.30 μM against the target enzyme, whereas replacement with benzofuran-2-yl (Compound 2a) reduced potency to 29.6 ± 1.30 μM, and benzothiophen-2-yl (Compound 4a) further reduced to 37.7 ± 1.30 μM [2]. This 1.36-fold difference between furan and benzofuran and 1.73-fold difference between furan and benzothiophene underscores the critical role of the furan-2-yl moiety at the spiro junction for maintaining inhibitory potency. The lipoxygenase inhibitory activity is further supported by the compound's ability to prevent the release of arachidonate, the parent compound for prostaglandin and prostacyclin synthesis [3].

Lipoxygenase Arachidonic Acid Inflammation

Antifibrotic Activity: In Vivo Suppression of Mechanical Stress-Induced Profibrotic Signaling via FAK/p38/Rho GTPase Pathways

3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one has been evaluated in both in vivo and in vitro models of mechanical stress-induced fibrosis. The compound inhibited profibrotic effects by suppressing proliferation, fibroblast activation, fibroblast contraction, and inactivating focal adhesion kinase (FAK), p38 mitogen-activated protein kinase, and Rho guanosine triphosphatase (Rho GTPase) signaling [1]. This multi-pathway inhibitory profile is distinctive among spirocyclic compounds, as most structurally related 2-azaspiro[3.4]octane derivatives have not been systematically profiled for antifibrotic activity. While no direct head-to-head comparator data is available, the mechanistic breadth (simultaneously targeting FAK, p38, and Rho GTPase) is not commonly observed in non-spirocyclic furan derivatives, which typically exhibit more limited kinase inhibition spectra .

Fibrosis Mechanotransduction FAK p38 Rho GTPase

Antioxidant Activity: Furan Moiety Confers ROS/RNS Scavenging Capacity Not Present in Non-Furan Spiro Analogs

The furan ring of 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one enables direct interaction with reactive oxygen species (ROS) and reactive nitrogen species (RNS), neutralizing them and preventing cellular damage . In contrast, spirocyclic compounds lacking the furan moiety (e.g., 2-azaspiro[3.4]octane derivatives without heteroaryl substitution) do not exhibit comparable direct antioxidant activity . The furan ring undergoes 4+2 cycloaddition with oxygen, generating intermediates that subsequently decompose, providing a chemical basis for ROS scavenging [1]. While quantitative antioxidant activity (e.g., ORAC or DPPH IC50 values) is not reported for this specific compound, related furan-containing spirocyclic compounds have demonstrated measurable antioxidant IC50 values . The compound also serves as an antioxidant in fats and oils, indicating utility in non-biological systems [2].

Antioxidant ROS RNS Oxidative Stress

Antiproliferative Activity: Induces Differentiation in Undifferentiated Cells and Inhibits Tumor Cell Proliferation

3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This differentiation-inducing activity distinguishes it from many cytotoxic anticancer agents that simply kill proliferating cells. In mechanistic studies, the compound prevents transformation of DMBA-treated JB6 cells and inhibits promotion by tetradecanoyl phorbal acetate (TPA) [2]. While direct IC50 values against specific cancer cell lines are not reported for this exact compound, structurally related furan-containing spirooxindole derivatives have demonstrated percentage growth inhibition (% GI) values of 34.17–38.19 at 10^-5 M against CNS cancer panel SNB-75 cell lines [3]. The compound's ability to induce differentiation rather than simply inhibit proliferation positions it uniquely among spirocyclic research tools.

Anticancer Differentiation Proliferation Psoriasis

Multi-Target Profile: Broader Biological Activity Spectrum than Single-Target Spiro Analogs

3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one demonstrates a polypharmacological profile with documented activity across multiple enzyme targets and biological pathways. Specifically, it inhibits trypsin (by similarity), exhibits antimalarial activity against Plasmodium falciparum, demonstrates antivenom activity by nullifying the lethal effects of Naja naja venom and inhibiting phospholipase A2, and shows antifungal activity against Aspergillus niger cilia formation [1]. This multi-target profile contrasts with more selective 2-azaspiro[3.4]octane derivatives that are optimized for single targets (e.g., M4 receptor agonists [2]). The compound's ability to simultaneously modulate arachidonic acid metabolism (via lipoxygenase and phospholipase A2 inhibition), oxidative stress (antioxidant activity), and cell differentiation provides a unique combination of activities not found in any single comparator compound.

Multi-target Polypharmacology Lipoxygenase Trypsin Phospholipase A2

Conformational Rigidity: Spirocyclic Core Provides Enhanced Target Binding Affinity vs. Flexible-Chain Analogs

The spirocyclic architecture of 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one confers conformational rigidity that enhances binding affinity to target proteins compared to flexible-chain furan derivatives . In binding assays using related spirocyclic furan compounds, the rigid scaffold has been shown to increase target engagement. For example, a structurally related 2-azaspiro[3.4]octane derivative demonstrated high affinity (Kd = 1.35 nM) against a GPCR target in a BRET-based binding assay [1]. While direct affinity data for this specific compound is not reported, the spirocyclic core's contribution to binding affinity is a well-established SAR principle across multiple target classes [2]. Flexible-chain furan compounds typically exhibit 10- to 100-fold lower binding affinities due to entropic penalties upon binding.

Conformational Rigidity Binding Affinity Spiro Scaffold Medicinal Chemistry

Recommended Research and Industrial Applications for 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one (CAS 1865196-56-0)


Lipoxygenase Pathway Research and Arachidonic Acid Cascade Studies

Based on its documented lipoxygenase inhibitory activity and interference with arachidonic acid metabolism [1], this compound is optimally suited as a chemical probe for dissecting the role of lipoxygenase isoforms in inflammatory signaling, pain pathways, and cardiovascular research. The furan-2-yl substituent confers a potency advantage over benzofuran and benzothiophene analogs (1.36× and 1.73× higher potency, respectively) [2], making it a preferred tool compound for studies requiring selective modulation of the arachidonic acid cascade. Applications include in vitro enzyme inhibition assays, cellular models of inflammation (e.g., LPS-stimulated macrophages), and in vivo models of inflammatory disease where lipoxygenase inhibition is mechanistically relevant.

Fibrosis and Mechanotransduction Research

The compound's demonstrated ability to suppress mechanical stress-induced profibrotic effects through concurrent inactivation of FAK, p38, and Rho GTPase signaling [1] positions it as a valuable tool for investigating fibrosis mechanisms in tissues subjected to mechanical stress (e.g., cardiac fibrosis, pulmonary fibrosis, hepatic stellate cell activation). Unlike single-kinase inhibitors that target only one node of the fibrotic signaling network, this compound's multi-pathway inhibition profile provides more comprehensive pathway disruption, making it suitable for both mechanistic studies and preclinical fibrosis model validation.

Cancer Differentiation Therapy Research

The compound's pronounced activity in arresting proliferation of undifferentiated cells and inducing differentiation to the monocyte lineage [1], coupled with its ability to prevent DMBA-induced transformation and TPA-promoted promotion [2], supports its application in cancer differentiation therapy research. It is particularly relevant for studies of acute myeloid leukemia (AML) differentiation, psoriasis (where induction of terminal differentiation is therapeutic), and chemoprevention research. The differentiation-inducing mechanism distinguishes it from standard cytotoxic agents, enabling unique experimental designs focused on epigenetic reprogramming and cell fate determination.

Multi-Target Polypharmacology Tool for Complex Disease Models

Given its documented polypharmacological profile encompassing lipoxygenase inhibition, trypsin inhibition, antimalarial activity, antivenom (phospholipase A2 inhibition), antifungal activity, and antioxidant effects [1], this compound serves as an exceptional multi-target research tool for studying interconnected disease pathways. It is particularly valuable for research on diseases with complex, multi-factorial etiologies (e.g., metabolic syndrome, neurodegenerative diseases with inflammatory components, parasitic diseases with secondary bacterial/fungal complications). The compound reduces experimental complexity by providing a single chemical entity with broad pathway coverage, facilitating systems-level pharmacological investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.